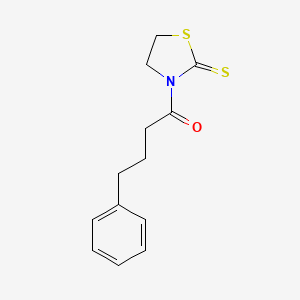
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- is a heterocyclic compound that belongs to the thiazolidinethione family These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms The specific structure of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- includes a thiazolidinethione core with a 1-oxo-4-phenylbutyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- typically involves the reaction of thiazolidinethione with a suitable acylating agent. One common method involves the use of 1-oxo-4-phenylbutyl chloride as the acylating agent, which reacts with thiazolidinethione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinethione ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 1-oxo-4-phenylbutyl substituent can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazolidinethione ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidinethione derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase.
Medicine: The compound shows promise in the development of new pharmaceuticals, especially for conditions related to oxidative stress and inflammation.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition can help manage conditions like hyperuricemia and gout. The compound’s thiazolidinethione moiety is crucial for its binding affinity and inhibitory activity.
類似化合物との比較
Similar Compounds
Thiazolidine-2-thione: A simpler analog without the 1-oxo-4-phenylbutyl substituent.
2-Mercaptothiazoline: Another thiazolidinethione derivative with different substituents.
Uniqueness
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- is unique due to its specific substituent, which enhances its biological activity and potential applications. The presence of the 1-oxo-4-phenylbutyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
特性
CAS番号 |
65439-60-3 |
|---|---|
分子式 |
C13H15NOS2 |
分子量 |
265.4 g/mol |
IUPAC名 |
4-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one |
InChI |
InChI=1S/C13H15NOS2/c15-12(14-9-10-17-13(14)16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChIキー |
OUDWIUXSOWQOFZ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=S)N1C(=O)CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




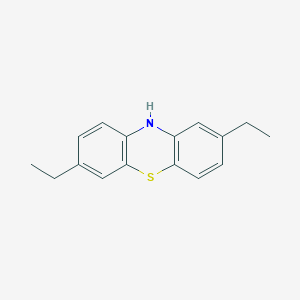
silane](/img/structure/B14472747.png)
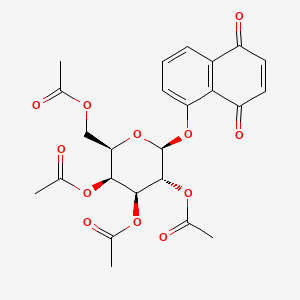

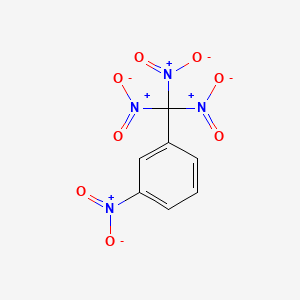
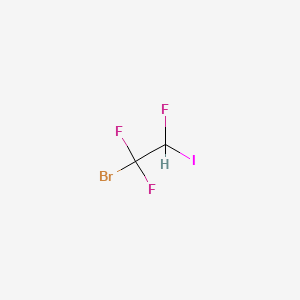

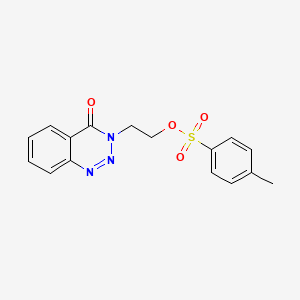
![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)

